Technical Monograph: 1-Chloromethyl-2,4-Diisopropylbenzene
Technical Monograph: 1-Chloromethyl-2,4-Diisopropylbenzene
Operational Safety, Reactivity Profile, and Handling Protocols
Executive Summary
1-chloromethyl-2,4-diisopropylbenzene (CAS: 85066-60-8 / 122776-87-8) is a specialized alkylating agent belonging to the benzyl chloride class. Characterized by the presence of two isopropyl groups at the ortho and para positions relative to the chloromethyl moiety, this compound exhibits distinct steric and electronic properties compared to unsubstituted benzyl chloride.
This guide is structured for research and development professionals. It moves beyond standard MSDS reporting to provide a mechanistic understanding of the compound's hazards (lachrymatory, corrosive) and its synthetic utility in generating sterically encumbered ligands.
Part 1: Chemical Identity & Physicochemical Profile
The introduction of isopropyl groups increases the lipophilicity of the molecule, significantly altering its permeation kinetics through nitrile gloves compared to standard benzyl halides.
| Property | Data / Description | Note |
| IUPAC Name | 1-(Chloromethyl)-2,4-bis(1-methylethyl)benzene | |
| Common Synonyms | 2,4-Diisopropylbenzyl chloride; | |
| CAS Number | 85066-60-8 (Primary Reference) | Verify specific vendor batch |
| Molecular Formula | ||
| Molecular Weight | 210.74 g/mol | |
| Physical State | Colorless to pale yellow liquid (or low-melting solid) | Dependent on purity/temperature |
| Boiling Point | ~110–115 °C @ 4 mmHg (Predicted) | High vacuum distillation required |
| Solubility | Soluble in DCM, THF, Toluene, Hexane.[1][2] | Reacts violently with water. |
Part 2: Hazard Characterization (GHS & Toxicology)
Critical Warning: Like all benzyl chlorides, this compound is a potent lachrymator and alkylating agent . The 2,4-diisopropyl substitution pattern does not mitigate the lachrymatory effect and may enhance skin absorption due to increased lipophilicity.
GHS Classification (derived from Structural Activity Relationship - SAR)
-
Skin Corr.[2][3][4] 1B (H314): Causes severe skin burns and eye damage.[2][3]
-
STOT SE 3 (H335): May cause respiratory irritation.[4][5][6][7][8]
-
Acute Tox. 4 (H302/H332): Harmful if swallowed or inhaled.
Toxicological Mechanisms
-
Alkylating Potential: The benzylic carbon is highly electrophilic. Upon contact with biological tissue, it alkylates DNA (guanine residues) and proteins, leading to cytotoxicity and potential mutagenicity.
-
Hydrolysis: On contact with mucous membranes (eyes, lungs), it hydrolyzes to release Hydrochloric Acid (HCl) and the corresponding benzyl alcohol, causing immediate chemical burns.
Part 3: Handling, Storage, & Stability[10][11][12]
3.1 Containment & PPE Strategy
Standard nitrile gloves are insufficient for prolonged contact due to the lipophilic nature of the isopropyl groups, which facilitate rapid breakthrough.
-
Primary Barrier: Silver Shield® (Laminate) or Viton® gloves are recommended for spill cleanup.
-
Routine Handling: Double-gloving with heavy-gauge nitrile (minimum 8 mil outer) is acceptable for transient manipulation only.
-
Respiratory: All operations must occur in a certified fume hood. If outside containment, a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory.
3.2 Storage & Degradation
The compound is prone to autocatalytic decomposition if traces of iron or moisture are present.
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon/Nitrogen).
-
Incompatibility: Oxidizers, Alcohols, Amines, Water/Moisture , Iron/Steel (FeCl3 catalyzes Friedel-Crafts polymerization).
Part 4: Synthetic Utility & Reaction Mechanisms[13]
The 2,4-diisopropyl substitution pattern creates a unique steric environment. Unlike the 2,6-isomer (used for "IPr" ligands) where the benzylic position is heavily shielded, the 2,4-isomer has one open ortho flank, allowing for faster
Mechanism: Nucleophilic Substitution
The reaction proceeds via a continuum of
Figure 1: Reaction pathway showing intended substitution vs. unintended hydrolysis. The 2-isopropyl group imposes steric drag, requiring elevated temperatures or polar aprotic solvents for successful coupling.
Validated Protocol: Synthesis of a Bulky Secondary Amine
Context: Coupling 1-chloromethyl-2,4-diisopropylbenzene with an aniline derivative.
-
Preparation: Flame-dry a 2-neck round bottom flask. Purge with Argon.
-
Solvent: Use anhydrous Acetonitrile (MeCN) or DMF. (MeCN is preferred for easier workup).
-
Base: Add 1.5 equivalents of
or DIPEA (Hünig's base) to scavenge HCl. -
Addition: Dissolve the amine (1.0 eq) in solvent. Add the benzyl chloride (1.05 eq) dropwise at 0 °C to control exotherm.
-
Reaction: Warm to 60 °C. Monitor by TLC (Hexane/EtOAc). The bulky isopropyl group may require 4–12 hours for completion.
-
Quench: Dilute with EtOAc, wash with saturated
(to neutralize residual HCl), then Brine.
Part 5: Emergency Response Protocols
Decision Logic for Spills
Immediate action is required to prevent lachrymatory vapors from contaminating the facility.[8]
Figure 2: Emergency decision tree. Note that water alone should NOT be used for cleanup as it generates HCl gas; a basic solution is required.
First Aid Measures
-
Eye Contact: Rinse immediately with water for 15 minutes.[2][3] Do not pause. Transport to ER immediately.
-
Skin Contact: Wash with soap and water.[2][4][5][7] If "burning" sensation persists, treat as a chemical burn (hydrofluoric acid-style calcium gluconate is not needed, but immediate neutralization is critical).
-
Inhalation: Move to fresh air. If pulmonary edema symptoms (shortness of breath) develop, administer oxygen.
References
-
PubChem. (n.d.). Compound Summary: Benzyl chloride derivatives. National Library of Medicine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Benzyl chloride.[6] (Used for Read-Across Hazard Assessment). Retrieved from [Link]
Sources
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